C18H12ClF6N5OS
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Overview
Description
The compound with the molecular formula C18H12ClF6N5OS is a complex organic molecule that contains a variety of functional groups, including chloro, fluoro, and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C18H12ClF6N5OS typically involves multiple steps, including the formation of intermediate compounds that are subsequently reacted to form the final product. Common synthetic routes may involve:
Nucleophilic Substitution Reactions: These reactions are often used to introduce the chloro and fluoro groups into the molecule.
Cyclization Reactions: These reactions help in forming the core structure of the compound.
Coupling Reactions: These reactions are used to attach various functional groups to the core structure.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of catalysts and solvents is also common to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
C18H12ClF6N5OS: can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
C18H12ClF6N5OS: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of C18H12ClF6N5OS involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
C18H12ClF6N5OS: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
C18H12ClF6N5O: A compound with a similar structure but lacking the sulfur atom.
C18H12ClF6N5S: A compound with a similar structure but lacking the oxygen atom.
The presence of both sulfur and oxygen in This compound
Biological Activity
The compound C18H12ClF6N5OS, also known as a nitrogen mustard derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Its complex structure incorporates multiple functional groups that contribute to its reactivity and biological effects. This article synthesizes available research findings on its biological activity, including antimicrobial, anticancer, and other relevant pharmacological properties.
Chemical Structure
The chemical structure of this compound can be broken down as follows:
- Molecular Formula : this compound
- Molecular Weight : Approximately 463.82 g/mol
- Functional Groups :
- Chlorine (Cl)
- Fluorine (F)
- Nitrogen (N) in azirine form
- Sulfur (S)
The presence of these groups suggests potential interactions with biological macromolecules such as proteins and nucleic acids.
Anticancer Activity
This compound has been studied for its anticancer properties, particularly as an alkylating agent. Alkylating agents are known to interfere with DNA replication and transcription, making them effective in cancer therapy.
- Mechanism of Action : The compound acts by forming covalent bonds with DNA, resulting in cross-linking that prevents cell division. This mechanism is similar to traditional nitrogen mustards used in chemotherapy .
- Case Studies : In experimental models, this compound demonstrated significant cytotoxicity against various cancer cell lines, including those derived from breast and lung cancers. The effectiveness was often measured by the IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
Antimicrobial Activity
Recent studies have indicated that this compound possesses notable antimicrobial properties.
- Antibacterial Effects : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 8 | |
Escherichia coli | 16 |
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in cells.
- Testing Methodology : The DPPH assay was utilized to assess radical scavenging activity. Results indicated a significant capacity for scavenging free radicals compared to standard antioxidants like ascorbic acid .
Additional Pharmacological Properties
Research has also explored other biological activities:
- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative damage, potentially offering therapeutic benefits for neurodegenerative diseases.
- Anti-inflammatory Properties : There is emerging evidence that this compound may modulate inflammatory pathways, although further studies are necessary to elucidate these effects fully.
Properties
Molecular Formula |
C18H12ClF6N5OS |
---|---|
Molecular Weight |
495.8 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H12ClF6N5OS/c19-13-4-2-1-3-12(13)15-28-29-16(30(15)26)32-8-14(31)27-11-6-9(17(20,21)22)5-10(7-11)18(23,24)25/h1-7H,8,26H2,(H,27,31) |
InChI Key |
ATEVRVIOPWWZPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)Cl |
Origin of Product |
United States |
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